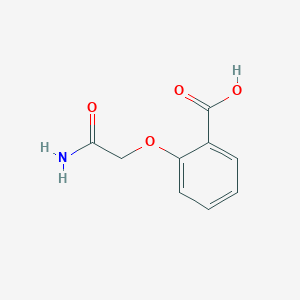

2-(2-Amino-2-oxoethoxy)benzoic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(2-amino-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHQVRKUAZGYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359518 | |

| Record name | 2-(2-amino-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56424-81-8 | |

| Record name | 2-(2-amino-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carbamoylmethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Molecular Modeling Investigations of 2 2 Amino 2 Oxoethoxy Benzoic Acid and Its Analogues

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. It is instrumental in understanding the structure, stability, and reactivity of compounds like 2-(2-Amino-2-oxoethoxy)benzoic acid.

DFT calculations are used to determine the electronic structure and predict the chemical reactivity of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. biointerfaceresearch.com For instance, in studies of similar benzoic acid derivatives, the HOMO and LUMO energies were calculated to reveal that charge transfer occurs within the molecule. mdpi.com

Another tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. MEP maps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, predicting how the molecule will interact with other chemical species. mdpi.comnih.gov Furthermore, analyses of Non-Bonding Orbitals (NBO), Fukui functions, and the Electron Localization Function (ELF) provide a more profound understanding of intramolecular charge transfer, bonding, and reactive sites. biointerfaceresearch.commdpi.comnih.gov

Table 1: Key Quantum Chemical Reactivity Descriptors for Benzoic Acid Analogues Note: This table is a representative example based on findings for analogous compounds.

| Descriptor | Significance | Typical Finding for Analogues |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher energy indicates a better electron donor. |

| LUMO Energy | Electron-accepting ability | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap implies higher reactivity. |

| MEP Analysis | Reactive site identification | Negative regions (e.g., around oxygen atoms) indicate sites for electrophilic attack. |

Quantum chemical methods are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural confirmation. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately compute vibrational frequencies for Fourier-Transform Infrared (FT-IR) and Raman spectra. biointerfaceresearch.commdpi.com The Potential Energy Distribution (PED) is calculated to assign the vibrational modes to specific atomic motions within the molecule. mdpi.com For various benzoic acid derivatives, theoretical and experimental vibrational spectra have shown a high degree of correlation. mdpi.comdergipark.org.tr

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comdergipark.org.tr Time-Dependent DFT (TDDFT) is used to predict electronic transitions and simulate UV-visible absorption spectra. researchgate.net Studies on benzoic acid derivatives have shown that specific functionals, such as CAM-B3LYP and M06-2X, provide excellent agreement with experimental UV spectra. researchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic Acid (Analogue) Data adapted from related research findings. mdpi.com

| Spectral Type | Parameter | Experimental Value | Theoretical Value (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| ¹H NMR | Carboxylic acid proton (ppm) | 8.25 | 8.57 |

| FT-IR | C=O stretch (cm⁻¹) | ~1700 | Calculated values show good agreement with experimental peaks. |

| UV-Vis | Absorption max (nm) | Varies with solvent | Calculated excitation energies correspond to observed absorption bands. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of molecules like this compound, which possess several rotatable bonds, gives rise to multiple possible three-dimensional arrangements or conformations. Understanding this conformational landscape is crucial as it dictates the molecule's properties and biological activity.

Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. While quantum mechanical methods can accurately calculate the energies of a few conformations, exploring the entire conformational space is computationally intensive. nih.gov Molecular Dynamics (MD) simulations, a classical mechanics-based approach, can overcome this by simulating the movement of atoms over time. nih.gov By running MD simulations in different environments, such as in a vacuum or in the presence of explicit solvent molecules like water, researchers can observe how the molecule samples different conformations and identify the most populated and thus most stable ones under those conditions. nih.govnih.gov

After a ligand is predicted to bind to a protein via molecular docking, MD simulations are essential for assessing the stability of this ligand-protein complex. nih.gov An MD simulation of the complex, typically on the nanosecond timescale, reveals how the ligand and protein atoms move and interact over time. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position relative to its starting pose and the Root Mean Square Fluctuation (RMSF) of protein residues are analyzed. A stable RMSD value indicates that the ligand remains securely bound in the active site, validating the docking prediction. nih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a larger molecule, typically a protein. researchgate.netnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

For analogues of this compound, docking studies have been performed against various protein targets to predict their potential biological activity. nih.govnih.govmdpi.com The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. mdpi.com

Following the docking procedure, the resulting ligand-protein complex is analyzed to profile the specific non-covalent interactions that stabilize the binding. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. nih.gov Specialized tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize these interactions, providing detailed insights into the binding mode and identifying key amino acid residues involved in the interaction. researchgate.netnih.govbiorxiv.org For example, docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease identified hydrogen bonds with residues like CYS145 and GLU166 as crucial for binding. nih.gov

Table 3: Representative Molecular Docking Results for Benzoic Acid Analogues against Various Protein Targets This table consolidates findings from multiple studies on different analogues.

| Ligand Analogue | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 2,5-Dihydroxybenzoic acid | SARS-CoV-2 Main Protease | - | -42.13 (Docking Score) | GLU166, HIS163, SER144, LEU141, CYS145 nih.gov |

| 2-amino-6-methyl-pyrimidine benzoic acids | Casein Kinase-2 (CK2) | - | - | Interactions identified through induced fit docking study. nih.gov |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | 5F1A | -7.2 to -9.1 | Arg120, Tyr385 mdpi.com |

Identification and Validation of Putative Biological Targets

The initial step in understanding the therapeutic potential of a compound like this compound involves identifying its biological targets. Computational, or in silico, methods provide a rapid and cost-effective approach to generate hypotheses about these protein targets. nih.gov These methods can be broadly categorized into sequence-based and structure-based approaches. nih.gov Sequence-based methods rely on the principle that proteins with similar amino acid sequences often have similar functions, allowing for target prediction by comparison with known drug targets. nih.gov Structure-based methods utilize the three-dimensional structure of a potential target protein to predict binding sites. nih.gov

For analogues of this compound, various putative targets have been identified using these computational strategies. For instance, in silico studies on other benzoic acid derivatives have suggested their potential to bind to and modulate the activity of enzymes crucial in human disease. Molecular docking simulations have identified procathepsins B and L as likely targets for benzoic acid derivatives isolated from Bjerkandera adusta, implicating them in the regulation of the proteostasis network. mdpi.com Similarly, the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus has been investigated as a potential target for several benzoic acid derivatives, highlighting their potential antiviral applications. nih.gov In the realm of cancer research, computational studies have been employed to design 2-amino-6-methyl-pyrimidine benzoic acids as inhibitors of casein kinase-2 (CK2), an enzyme overexpressed in several carcinomas. nih.gov

The process often involves screening the compound against large databases of protein structures, such as the Protein Data Bank (PDB). nih.gov Following initial identification, validation is crucial. This can involve more rigorous computational techniques, like molecular dynamics simulations, to confirm the stability of the predicted protein-ligand interaction, as well as experimental validation through in vitro assays. nih.govresearchgate.net

| Analogue Class | Putative Biological Target | Therapeutic Area | Computational Method Used |

|---|---|---|---|

| Benzoic acid derivatives | Procathepsins B and L | Proteostasis, Anti-aging | Molecular Docking mdpi.com |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Antiviral | Molecular Docking nih.gov |

| 2-amino-6-methyl-pyrimidine benzoic acids | Casein Kinase-2 (CK2) | Oncology | Pharmacophore Modeling, Molecular Docking nih.gov |

| Benzoic acid | Organic Anion Transporter 2 (OAT2) | Metabolic Disorders | Functional studies with expressed transporters nih.gov |

Prediction of Binding Affinities and Modes

Once a putative target is identified, molecular docking is a key computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it forms a complex with a protein. nih.gov This method computationally places the ligand into the binding site of a protein and scores the different poses based on how well they fit and the strength of their intermolecular interactions. nih.gov The resulting score is an estimation of the binding affinity, often expressed in terms of binding energy (e.g., kcal/mol), where a more negative value typically indicates a stronger interaction. orientjchem.org Predicting binding affinity is a critical step in computer-aided drug design, as it helps prioritize compounds for further development. orientjchem.orgnih.gov

For various analogues of this compound, docking studies have provided valuable insights. In the investigation of benzoic acid derivatives against the SARS-CoV-2 main protease, docking scores were used to compare the binding affinity of the test compounds to that of a known inhibitor, boceprevir. nih.gov Similarly, in the design of CK2 inhibitors, induced fit docking (IFD) was used to identify the binding interactions of designed hits. nih.gov These studies not only predict how strongly a molecule might bind but also reveal the specific amino acid residues within the binding pocket that are crucial for the interaction. orientjchem.org Advanced methods, such as deep learning and graph neural networks, are increasingly being applied to improve the accuracy of binding affinity predictions. nih.govnih.gov

| Analogue/Compound | Biological Target | Predicted Binding Energy (kcal/mol) | Reference/Control |

|---|---|---|---|

| Benzeneacetonitrile, 4-hydroxy- | SDS22 Protein | -6.9 | Reference MDP (-3.5 kcal/mol) orientjchem.org |

| 3-chloro-4-methoxybenzoic acid | Procathepsin B | -6.7 | Not Specified mdpi.com |

| 3-chloro-4-methoxybenzoic acid | Procathepsin L | -7.0 | Not Specified mdpi.com |

| Benzylaminobenzoic acid | Butyrylcholinesterase (BChE) | -5.53 | Not Specified mdpi.com |

Detailed Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking, Electrostatic Interactions)

A detailed understanding of the non-covalent intermolecular interactions between a ligand and its target protein is fundamental to rational drug design. These interactions, predicted through molecular docking and refined with molecular dynamics simulations, govern the stability and specificity of the protein-ligand complex. researchgate.netresearchgate.net For a molecule like this compound, its functional groups—a carboxylic acid, an ether linkage, an amide, and an aromatic ring—provide the capacity for a rich network of interactions.

Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). quizlet.com The carboxylic acid and amide groups in this compound are potent hydrogen bond donors and acceptors, likely to interact with polar or charged amino acid residues like serine, threonine, aspartate, and glutamate in a binding pocket. quizlet.comajol.info Docking studies of other benzoic acid derivatives frequently show hydrogen bonds stabilizing the complex. mdpi.comnih.gov

Hydrophobic Interactions: These interactions occur when nonpolar parts of the ligand and protein are driven together in an aqueous environment to minimize their disruptive effect on the hydrogen-bonding network of water. callutheran.educallutheran.edulibretexts.org The benzene (B151609) ring of this compound is the primary hydrophobic moiety and is expected to interact with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. researchgate.netcallutheran.edu

π-π Stacking: This is a specific type of interaction that occurs between aromatic rings. The benzene ring of the ligand can stack against the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan, contributing to binding affinity.

Electrostatic Interactions: These are attractive or repulsive forces between charged groups. At physiological pH, the carboxylic acid group of this compound will be deprotonated (carboxylate), carrying a negative charge. This allows for strong electrostatic interactions, or salt bridges, with positively charged residues like lysine and arginine.

| Analogue Class | Target Protein | Key Interacting Residues | Predominant Interaction Types |

|---|---|---|---|

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | His41, Cys145, His163, Glu166 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

| 3-chloro-4-methoxybenzoic acid | Procathepsin L | Gln21, Trp30, Gly69, Asn70 | Hydrogen Bonding, π-sulfur, π-alkyl mdpi.com |

| N-phenylpyrimidine-4-amine derivatives | FLT3 Kinase | Cys694, Lys644, Glu692 | Hydrogen Bonding, π-anion Interaction mdpi.com |

| Azo dye with benzoic acid moiety | Bovine Serum Albumin | Asp, Glu | Ionic Interactions, Hydrophobic Forces ajol.info |

Investigation of Allosteric Binding Sites and Modulatory Mechanisms

While many drugs act by binding to the active site (orthosteric site) of an enzyme or receptor, another important mechanism involves binding to a distinct, topographically separate location known as an allosteric site. nih.gov Binding at an allosteric site can induce a conformational change in the protein, which in turn modulates (either enhances or inhibits) the activity at the active site. Identifying these sites is a growing area of computational drug discovery, as allosteric modulators can offer greater specificity and novel therapeutic effects compared to orthosteric ligands. nih.gov

Computational methods can identify potential allosteric pockets on a protein's surface based on their geometric and energetic properties. nih.gov A relevant example involves the interaction of benzoic acid with the Organic Anion Transporter 2 (OAT2). Studies have shown that benzoic acid and certain 2-oxo acids strongly stimulate the efflux of glutamate via OAT2. nih.gov Importantly, benzoic acid itself is not transported, suggesting it does not bind to the substrate-binding site. The proposed mechanism is that these stimulators bind to a distinct extracellular allosteric site on OAT2. nih.gov This binding is hypothesized to accelerate the conformational changes of the transporter, specifically the relocation of the empty substrate binding site to the inside of the cell, thereby increasing the rate of glutamate export. nih.gov For novel compounds like this compound, computational pocket-finding algorithms could be applied to its putative targets to explore the possibility of similar allosteric modulatory mechanisms.

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based design methods become particularly valuable. nih.gov One of the most powerful of these techniques is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target and to trigger (or block) its biological response. dovepress.commdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups. pharmacophorejournal.com

Derivation of Structure-Activity Pharmacophore Models

Pharmacophore models are derived from a set of molecules that are known to be active against a specific target. The process involves computationally identifying the 3D arrangement of chemical features that is common to these active molecules but absent in inactive ones. dovepress.com This common-feature model serves as a hypothesis for the binding mode and helps to rationalize the structure-activity relationships (SAR) within a chemical series. nih.govnih.gov

For classes of compounds related to this compound, this approach has been successfully applied. For example, in the development of casein kinase-2 (CK2) inhibitors, a statistically significant four-feature pharmacophore model (ARRR: one acceptor, three aromatic rings) was generated from known active compounds. nih.gov Such a model provides a clear 3D blueprint of the requirements for CK2 inhibition. By analyzing how well different analogues fit the pharmacophore model, researchers can understand why certain structural modifications increase activity while others decrease it. nih.gov This knowledge is invaluable for guiding the synthesis of new, more potent analogues.

| Model Name | Target | Pharmacophoric Features | Description |

|---|---|---|---|

| ARRR | Casein Kinase-2 (CK2) | 1x Hydrogen Bond Acceptor (A) 3x Aromatic Ring (R) | A four-feature model used to design novel ATP-competitive CK2 inhibitors. nih.gov |

| AAPRR.687 | Trypanosoma brucei rhodesiense target | 2x Hydrogen Bond Acceptor (A) 1x Positively Ionizable (P) 2x Aromatic Ring (R) | A five-point hypothesis used to develop a 3D-QSAR model for antitrypanosomal agents. pharmacophorejournal.com |

Virtual Screening for Novel Ligands Based on Pharmacophore Hypotheses

One of the most powerful applications of a validated pharmacophore model is its use as a 3D query for virtual screening. nih.govrsc.org In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the spatial arrangement of the pharmacophore features. mdpi.comnih.gov This allows for the rapid identification of structurally diverse molecules that are likely to be active at the target of interest, a process that would be prohibitively expensive and time-consuming using traditional high-throughput screening. nih.gov

The workflow typically involves generating the pharmacophore model, using it to screen a database, and then filtering the resulting "hits." For instance, the ARRR pharmacophore model for CK2 inhibitors was used to screen a database of over 780,000 molecules. nih.gov The retrieved hits are often subjected to further computational filtering, such as applying drug-likeness rules (e.g., Lipinski's rule of five) and performing molecular docking into the target's binding site to refine the predictions and prioritize candidates for experimental testing. rsc.orgnih.gov This combined approach of ligand-based pharmacophore screening followed by structure-based docking is a highly effective strategy for discovering novel lead compounds. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, which share a common structural scaffold, QSAR studies have been instrumental in predicting their potential as therapeutic agents, particularly as anticonvulsants. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For the anticonvulsant activity of functionalized amino acids and related compounds, a variety of descriptors have been employed. nih.gov These are typically categorized into several classes:

Constitutional Descriptors (0D): These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): Derived from the 2D representation of a molecule, these descriptors encode information about atomic connectivity. Examples include molecular connectivity indices and atom pair descriptors, which have been successfully used in modeling the anticonvulsant activity of functionalized amino acids. nih.gov

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its shape and size.

Quantum-Chemical Descriptors: These descriptors are obtained from quantum mechanical calculations and describe the electronic properties of a molecule. Important quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Δε), the molecular dipole moment, and the electrophilicity index.

The calculation of these descriptors is performed using specialized software. For instance, DFT quantum mechanical methods at the B3LYP/631G** level have been used to optimize the molecular geometry of related anticonvulsant compounds, from which various molecular descriptors can be extracted.

Below is an interactive data table summarizing the types of molecular descriptors often used in QSAR studies of compounds analogous to this compound.

| Descriptor Class | Examples | Information Encoded |

| Constitutional (0D) | Molecular Weight, Atom Count | Molecular composition and size. |

| Topological (2D) | Molecular Connectivity Indices, Atom Pair Descriptors | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size. |

| Quantum-Chemical | HOMO, LUMO, Dipole Moment, Electrophilicity Index | Electronic structure and reactivity. |

Predictive Model Development for Biological Activities

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, the next step is to develop a predictive QSAR model. This involves selecting a statistical method to establish a correlation between the descriptors (independent variables) and the biological activity (dependent variable). Several methods have been successfully applied in the study of anticonvulsant agents:

Multiple Linear Regression (MLR): This is a common method used to model the linear relationship between a set of independent variables and a dependent variable.

k-Nearest Neighbor (kNN): This method predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the dataset. nih.govnih.gov The kNN method, combined with variable selection, has been used to develop rigorously validated QSAR models for functionalized amino acid anticonvulsants. nih.govnih.gov

Simulated Annealing Partial Least Squares (SA-PLS): This is a variable selection method that has been used in conjunction with PLS to develop predictive QSAR models for anticonvulsant agents. nih.gov

Artificial Neural Networks (ANN): ANNs are non-linear models that can capture complex relationships between molecular descriptors and biological activity.

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include:

Internal Validation: Leave-one-out cross-validation (q²) is a widely used internal validation method where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. High q² values (typically > 0.5) indicate good internal consistency of the model. nih.gov

External Validation: The dataset is split into a training set for model development and a test set for evaluating the model's predictive ability on new compounds. The predictive R² (R²_pred) for the test set is a key indicator of the model's external predictability. nih.gov

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A significant drop in the statistical quality of the randomized model compared to the original model confirms that the original correlation is not due to chance. nih.gov

A study on functionalized amino acids with anticonvulsant activity reported the development of QSAR models with leave-one-out cross-validated R² (q²) values ranging from 0.6 to 0.8, indicating high internal accuracy. nih.gov These models were also able to predict the activity of novel compounds with reasonable accuracy. nih.gov

The following table provides an overview of statistical parameters used to evaluate the quality of QSAR models.

| Statistical Parameter | Description | Desirable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | Close to 1 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Elucidation of Key Structural Features for Desired Bioactivity

A well-validated QSAR model can provide valuable insights into the key structural features that are either beneficial or detrimental to the desired biological activity. By analyzing the descriptors that are included in the final QSAR equation, it is possible to understand the physicochemical and structural requirements for a compound to be active.

For anticonvulsant activity in related compound series, QSAR studies have highlighted the importance of several factors:

Electronic Properties: Quantum chemical descriptors such as the HOMO-LUMO energy gap (Δε) and the electrophilicity index (Ω) have been shown to influence the anticonvulsant activity of some 2-amino-N-benzylacetamide derivatives. This suggests that the electronic nature of the molecule plays a crucial role in its interaction with the biological target.

Substituent Effects: For N-aryl anthranilic acid derivatives, the nature and position of substituents on the aromatic ring have been found to significantly impact their anti-inflammatory activity, a property often associated with some anticonvulsants. researchgate.net

The insights gained from these QSAR models can guide the rational design of new analogues of this compound with potentially enhanced anticonvulsant properties. For example, modifications to the aromatic ring or the side chain could be made to optimize the electronic and steric properties identified as being important for activity.

Structure Activity Relationship Sar and Rational Design of 2 2 Amino 2 Oxoethoxy Benzoic Acid Analogues

Systematic Modifications of the Benzoic Acid Substructure

The benzoic acid portion of the molecule serves as a crucial anchor, and its modification can profoundly impact activity. Both the placement and nature of substituents on the aromatic ring, as well as the chemical properties of the carboxylic acid group itself, are key areas for SAR studies.

The electronic properties of substituents are also critical. Electron-withdrawing groups (EWGs) like nitro (–NO₂) or halogens (–Cl, –F) and electron-donating groups (EDGs) like alkoxy (–OR) or amino (–NR₂) modify the electron density of the aromatic ring and the acidity of the carboxyl group. pharmacy180.comlibretexts.org These changes can influence binding affinity and biological activity. For instance, in some benzoic acid derivatives developed as local anaesthetics, electron-withdrawing substituents at the ortho or para positions were found to increase activity, whereas substitution at the meta position tended to decrease it. pharmacy180.com Conversely, in a series of diphenylamine-based retinoids, a methyl group (an EDG) at the meta position relative to the carboxyl group resulted in an antagonist, highlighting the nuanced effects of positional isomerism. nih.gov

Table 1: Effects of Positional Isomerism and Substituent Type on Benzoic Acid Analogues

| Position | Substituent Type | General Effect on Acidity/Activity | Rationale | Citations |

|---|---|---|---|---|

| Ortho | Any (EDG or EWG) | Generally increases acidic strength. | Ortho Effect: Steric hindrance forces the carboxyl group out of the ring's plane, inhibiting resonance. | quora.comkhanacademy.orgbyjus.com |

| Para | EDG | Decreases acidity; can increase or decrease activity depending on the target. | Resonance and inductive effects alter electron density on the ring and carboxyl group. | pharmacy180.comlibretexts.org |

| Para | EWG | Increases acidity; often enhances activity. | Inductive and resonance withdrawal of electrons stabilizes the carboxylate anion. | pharmacy180.comlibretexts.org |

| Meta | EDG | Small effect on acidity; often decreases activity. | Primarily inductive effects are at play; resonance effects are minimal. | pharmacy180.com |

| Meta | EWG | Increases acidity; can have variable effects on activity. | Inductive withdrawal stabilizes the carboxylate anion. | nih.gov |

The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding and electrostatic interactions with a biological target. However, its acidic nature can lead to poor metabolic stability, toxicity, and limited ability to cross biological membranes. nih.govscispace.com To mitigate these issues while preserving function, the carboxylic acid is often derivatized, most commonly through esterification or replacement with a bioisostere.

Esterification: Converting the carboxylic acid to an ester can neutralize its charge, increasing lipophilicity and potentially improving oral absorption. nih.gov However, this modification can also lead to a loss of potency if the acidic proton is critical for target interaction. In a study on DPP-4 inhibitors, ester analogues showed enhanced oral absorption but a significant loss of potency compared to their carboxylic acid counterparts. nih.gov This highlights a common trade-off in drug design that must be carefully balanced.

Bioisosteric Replacement: A more sophisticated approach involves replacing the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties. This strategy aims to retain the desired biological activity while improving pharmacokinetic properties. nih.govresearchgate.net Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various heterocyclic structures like oxadiazoles (B1248032) or thiazolidinediones. compbiomed-conference.orgnih.gov For example, a tetrazole ring can mimic the acidic proton and hydrogen bonding capacity of a carboxylic acid while offering different metabolic and pharmacokinetic profiles. The choice of bioisostere is highly context-dependent, and screening a panel of options is often necessary to identify the optimal replacement. nih.gov

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Potential Advantages | Citations |

|---|---|---|---|

| Tetrazole | Acidic proton, planar, can act as H-bond acceptor. | Improved metabolic stability, can mimic carboxylate interactions. | researchgate.netcompbiomed-conference.org |

| Hydroxamic Acid | Metal-chelating properties, H-bond donor/acceptor. | Can serve as a carboxylic acid mimic, but may have its own metabolic liabilities. | nih.gov |

| Acylsulfonamide | Acidic proton, non-planar geometry. | Tunable acidity and lipophilicity, can improve pharmacokinetic properties. | researchgate.net |

| Oxadiazole / Thiazolidinedione | Heterocyclic rings with H-bond accepting capabilities. | Can improve oral bioavailability and other drug-like properties. | compbiomed-conference.org |

| Trifluoromethylketone | Forms a hydrate (B1144303) in vivo that is bioisosteric. | Increased lipophilicity, potentially useful for CNS-targeting drugs. | nih.gov |

Elucidation of the Role of the 2-Amino-2-oxoethoxy Side Chain

The 2-amino-2-oxoethoxy side chain is critical for orienting the molecule and providing key interaction points. Modifications to its terminal amino group or the internal amide linkage can significantly alter the compound's biological profile.

The primary amide (–CONH₂) is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. Modifications at this site can influence solubility, stability, and target binding.

N-Alkylation: Replacing one or both hydrogens on the amide nitrogen with alkyl groups (N-alkylation) is a common strategy to modulate a compound's properties. nih.govrsc.org N-methylation, for example, removes a hydrogen bond donor, which can decrease binding affinity if that interaction is crucial. However, it can also increase membrane permeability and metabolic stability by protecting the amide bond from hydrolysis. mdpi.com In some peptide studies, N-methylation was shown to favor specific folded conformations, which could either enhance or reduce activity depending on the required geometry for target binding. mdpi.com

Amide Bond Modification: The amide bond itself is central to the structure. Studies on various compounds have shown that this linkage is often a key radical for biological effects, such as anti-inflammatory activity. nih.gov Replacing the amide with bioisosteres like a trans-double bond can test the importance of its hydrogen bonding capabilities. drugdesign.org Furthermore, substituting the nitrogen atom with other heteroatoms, a strategy known as N-amination, can introduce unique conformational preferences and promote specific secondary structures like β-sheets, profoundly affecting how the molecule interacts with its target. nih.gov

Table 3: Effects of Modifying the Amino and Amide Groups

| Modification | Structural Change | Potential Effects on Properties | Citations |

|---|---|---|---|

| N-Alkylation (e.g., N-methylation) | Replaces N-H with N-Alkyl. | Loss of H-bond donor; increased lipophilicity and metabolic stability; can alter conformation. | nih.govmdpi.com |

| N,N-Dialkylation | Replaces both N-H with N-Alkyl. | Complete loss of H-bond donation; further increase in lipophilicity. | pharmacy180.com |

| N-Amination | Replaces N-H with N-NH₂. | Adds H-bond donors; induces specific conformational preferences (e.g., β-sheets). | nih.gov |

| Amide to Ester Replacement | Changes –CONH– to –COO–. | Removes H-bond donor; alters electronics and susceptibility to hydrolysis. | nih.gov |

| Amide to Thioamide Replacement | Changes –CONH– to –CSNH–. | Alters bond length, polarity, and H-bonding capacity. | pharmacy180.com |

While 2-(2-amino-2-oxoethoxy)benzoic acid itself is achiral, the introduction of substituents into its analogues can create chiral centers. For example, adding a substituent to the ethylene (B1197577) linker (–O–CH₂–CO–NH₂) would result in a stereocenter. The stereochemistry of such centers is of paramount importance in drug design because biological targets, such as enzymes and receptors, are chiral. researchgate.netresearchgate.net

As a result, different stereoisomers (enantiomers or diastereomers) of a chiral analogue will likely exhibit different biological activities, a phenomenon known as eudismic ratio. One isomer (the eutomer) may fit perfectly into the binding site of a target protein, while the other (the distomer) may bind with lower affinity or not at all. diva-portal.org In some cases, the distomer may even bind to a different target, leading to off-target effects.

Therefore, if a chiral center is introduced into an analogue of this compound, the stereoselective synthesis of each isomer is crucial for accurately evaluating its pharmacological profile. nih.govrsc.org This allows for the determination of which spatial arrangement of atoms is optimal for the desired therapeutic effect and helps to develop a more potent and selective drug.

Design and Optimization of Linker Regions for Target Engagement

The –(2-oxoethoxy)– fragment of the parent molecule can be viewed as a simple linker connecting the benzoic acid "anchor" to the terminal amide "warhead." In the rational design of more complex analogues, particularly bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), this linker region is a critical component for optimization. nih.govbldpharm.com The linker's role is to position the two functional ends of the molecule at an optimal distance and orientation to simultaneously engage with their respective targets. cancer.govnih.gov

The length, composition, and flexibility of the linker are key determinants of a molecule's efficacy. nih.gov

Length: A linker that is too short may cause steric clashes, preventing the formation of a stable complex with the target. nih.gov Conversely, a linker that is too long can lead to an entropy penalty, decreasing the probability of productive binding.

Composition: The chemical makeup of the linker influences its physical properties. Polyethylene glycol (PEG) linkers are commonly used to increase water solubility, improve pharmacokinetic profiles, and reduce immunogenicity. nih.govcreativepegworks.combiochempeg.com Alkyl chains are used to modulate lipophilicity and spacing.

Flexibility and Rigidity: Flexible linkers (e.g., long alkyl chains) allow the molecule to adopt multiple conformations, which can be advantageous for finding an optimal binding pose. However, rigid linkers (e.g., those containing cyclic structures or double bonds) can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity. acs.org

The optimization of the linker is often an empirical process, but computational modeling and structural biology can provide rational guidance for its design. nih.govoncodaily.com By systematically varying the linker, researchers can significantly enhance the therapeutic potential of analogues derived from the this compound scaffold. nih.gov

Table 4: Properties and Applications of Common Linker Types

| Linker Type | Key Characteristics | Common Applications | Citations |

|---|---|---|---|

| Alkyl Chains | Flexible, lipophilic. | Basic spacing, modulation of hydrophobicity. | nih.gov |

| PEG Linkers | Flexible, hydrophilic, biocompatible. | Increasing solubility, extending circulation time, reducing immunogenicity. | nih.govcreativepegworks.combiochempeg.com |

| Rigid Linkers (e.g., Alkynes, Phenyl rings) | Constrained conformation. | Pre-organizing the molecule for a specific binding pose, enhancing selectivity. | acs.org |

| Cleavable Linkers (e.g., Disulfides, Esters) | Stable in circulation but break under specific conditions (e.g., inside a cell). | Controlled release of a drug at the target site. | biochempeg.com |

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping and bioisosteric replacement are powerful techniques in drug discovery aimed at identifying novel chemical series with improved characteristics while retaining the essential interactions with the biological target. nih.gov

Scaffold Hopping: This strategy involves the replacement of the central core of a molecule with a different chemical framework that maintains the original spatial arrangement of key functional groups. nih.govnih.gov For instance, in the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a difuryl-triazine core was successfully replaced with a 2,5-substituted benzoic acid scaffold. nih.gov This hop was designed to preserve a crucial hydrogen bond interaction with an arginine residue (Arg263) in the target protein. nih.gov Similarly, for analogues of this compound, the benzoic acid core could be replaced with other aromatic or heteroaromatic rings to explore new intellectual property space and potentially improve properties like solubility or metabolic stability.

Bioisosteric Replacements: This approach focuses on substituting a functional group within the molecule with another group that has similar physical or chemical properties, leading to comparable biological activity. nih.gov In the context of this compound, the primary amide of the acetamide (B32628) side chain is a prime candidate for bioisosteric replacement. Potential bioisosteres for the amide group could include:

Hydroxamic acid: To potentially enhance metal-chelating properties.

N-acyl sulfonamide: To alter the hydrogen bonding capacity and acidity.

Tetrazole: A common carboxylic acid bioisostere that could be considered for the benzoic acid moiety as well.

A study on NMDA antagonists demonstrated the successful bioisosteric replacement of an alpha-amino acid functionality with a 3,4-diamino-3-cyclobutene-1,2-dione group, resulting in compounds with good receptor affinity. nih.gov

The following table illustrates potential scaffold hops and bioisosteric replacements for the this compound scaffold based on established medicinal chemistry principles.

| Original Scaffold/Functional Group | Hopped Scaffold/Bioisosteric Replacement | Rationale |

| Benzoic Acid | Salicylic (B10762653) Acid | Introduction of an ortho-hydroxyl group can alter intramolecular hydrogen bonding and target interactions. |

| Benzoic Acid | Thiophenecarboxylic Acid | Heterocyclic core may improve metabolic stability and alter electronic properties. |

| Primary Amide (-CONH2) | N-Methyl Amide (-CONHCH3) | Probes the steric tolerance of the binding pocket. |

| Primary Amide (-CONH2) | Sulfonamide (-SO2NH2) | Changes the geometry and hydrogen bonding characteristics. |

| Ether Linkage (-O-) | Thioether Linkage (-S-) | Alters the bond angle, length, and lipophilicity. |

Impact of Conformational Flexibility on SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational flexibility of the this compound scaffold can significantly influence its structure-activity relationship (SAR).

The ether linkage in the 2-(2-amino-2-oxoethoxy) side chain allows for considerable rotational freedom. This flexibility enables the molecule to adopt various conformations, one or more of which may be the "bioactive conformation" responsible for its pharmacological effect. The relative orientation of the benzoic acid ring and the terminal amino-oxoethoxy group is determined by the torsion angles around the ether bond and the C-O bond of the ethoxy group.

While specific conformational analysis studies on this compound are not widely published, research on related benzoic acid derivatives provides valuable insights. For example, the crystal structure analysis of 2-(2-ethoxy-2-oxoacetamido)benzoic acid revealed a nearly planar geometry in the solid state. researchgate.net However, in solution, it is expected that a dynamic equilibrium of multiple conformers exists.

Strategies to study and modulate conformational flexibility include:

Constraining the molecule: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. For example, incorporating the ether oxygen and a portion of the side chain into a dioxane ring would drastically reduce the number of accessible conformations.

Computational analysis: Molecular mechanics and quantum mechanics calculations can be used to predict the low-energy conformers and understand the energy barriers between them.

The impact of conformational flexibility is a key consideration in SAR. A highly flexible molecule may bind to multiple targets, leading to off-target effects. Conversely, a rigid molecule might not be able to adopt the optimal conformation for binding to its intended target. Therefore, a balance between flexibility and rigidity is often sought in drug design.

Q & A

Q. How does steric hindrance from the 2-amino-2-oxoethoxy group affect regioselective reactions?

- Methodological Answer : Molecular mechanics simulations (e.g., MMFF94 force field) quantify steric bulk using Connolly surface analysis. Experimental validation via competitive reactions (e.g., electrophilic substitution with Cl⁻ vs. NO₂⁺) shows reduced para-substitution due to the ortho-positioned bulky group. SCXRD-derived torsion angles (<10°) confirm restricted rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.